molecular formula C8H15Cl2N3 B2998068 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride CAS No. 27076-73-9

4-Hydrazinyl-N,N-dimethylaniline dihydrochloride

Cat. No.: B2998068
CAS No.: 27076-73-9
M. Wt: 224.13
InChI Key: URUDZLDUJCDPDC-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N,N-dimethylaniline dihydrochloride is a chemical compound with the CAS Registry Number 27076-73-9 . Its molecular formula is C8H15Cl2N3, and it has a molecular weight of 224.13 g/mol . The SMILES notation for the compound is CN(C)C1=CC=C(NN)C=C1.[H]Cl.[H]Cl, representing its molecular structure . As a key reagent in scientific research, this compound serves as a versatile building block in organic synthesis and chemical biology. The molecule features both a hydrazine group and a dimethylaniline group, making it a valuable precursor for the synthesis of more complex molecules, such as various heterocycles, dyes, and pharmaceuticals . It is exclusively for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals . Researchers should consult the safety data sheet prior to use. The provided safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For safe handling, it is recommended to store the compound under an inert atmosphere at room temperature . Global stock is often available for this product, though availability may vary .

Properties

IUPAC Name

4-hydrazinyl-N,N-dimethylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11(2)8-5-3-7(10-9)4-6-8;;/h3-6,10H,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUDZLDUJCDPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydrazinyl-N,N-dimethylaniline dihydrochloride is a hydrazine derivative with diverse applications, primarily due to its ability to engage in various chemical reactions and interact with biological molecules. This compound's unique structural properties make it useful in different scientific fields.

Scientific Research Applications

4-Hydrazinyl-N,N-dimethylaniline dihydrochloride is employed in several scientific applications:

  • Chemical Synthesis It serves as a precursor in synthesizing various organic compounds, including dyes and pharmaceuticals.
  • Biological Research The compound is investigated for its interactions with molecular targets like enzymes and proteins. Its hydrazinyl group can form covalent bonds with the active sites of enzymes, potentially inhibiting or modifying their activity, which is valuable for studying enzyme functions and developing enzyme inhibitors.

Chemical Reactions

4-Hydrazinyl-N,N-dimethylaniline dihydrochloride participates in several types of chemical reactions:

  • Oxidation It can be oxidized to form corresponding azo compounds using oxidizing agents like hydrogen peroxide and potassium permanganate.
  • Reduction It can be reduced to form amines using reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution The hydrazinyl group can participate in nucleophilic substitution reactions with nucleophiles like alkyl halides and acyl chlorides under basic conditions, leading to substituted hydrazines.

The biological activity of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride is attributed to its structural features that allow interaction with various biological targets.

  • Enzyme Inhibition Studies have explored its potential to inhibit various enzymes, making it potentially useful in pharmacological applications. Research indicates it can effectively inhibit certain enzyme activities, suggesting its potential as a therapeutic agent.
  • Antiproliferative Effects In studies involving non-small cell lung cancer (NSCLC) cells, the compound showed strong antiproliferative activity, particularly against cells expressing specific mutations in the epidermal growth factor receptor (EGFR). It can arrest cell proliferation at the G2/M phase and promote apoptosis through modulation of signaling pathways related to EGFR.

Case Studies

  • Anticancer Activity Studies to evaluate the antiproliferative effects on NSCLC cells showed the compound demonstrated IC50 values indicating effective inhibition of cell growth and migration, particularly against H1975 cells expressing high levels of mutated EGFR.
  • Enzyme Interaction The hydrazinyl group can interact with active sites on enzymes, leading to inhibition or modification of their activity. This mechanism is crucial for studying enzyme functions and developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

4-(Dimethylamino)benzylamine Dihydrochloride

  • CAS : 34403-52-6
  • Molecular Formula : C₉H₁₅Cl₂N₂
  • Key Differences :
    • Replaces the hydrazinyl group with a benzylamine (-CH₂-NH₂) group.
    • Lacks the redox-active hydrazine functionality, making it less suitable for applications requiring nucleophilic coupling.
    • Used in peptide synthesis and as a ligand in coordination chemistry .

N,N-Dimethyl-p-phenylenediamine Dihydrochloride (DMPD·2HCl)

  • CAS : 536-46-9
  • Molecular Formula : C₈H₁₄Cl₂N₂
  • Key Differences: Contains a phenylenediamine backbone with two amino groups. Functions as a redox indicator in biochemical assays (e.g., hydrogen sulfide detection) due to its oxidation to a colored quinonoid structure. Lacks the hydrazinyl group, limiting its use in hydrazone formation .

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride

  • CAS : 1986297-80-6
  • Molecular Formula : C₁₀H₁₈Cl₂N₂
  • Key Differences: Features a chiral ethylamino (-CH(CH₃)-NH₂) substituent. Used in asymmetric synthesis and drug development. The ethyl group enhances steric hindrance, affecting reaction kinetics compared to the linear hydrazinyl group .

4-(Hydrazinylmethyl)-N,N-dimethylaniline Hydrochloride

  • CAS : 93335-92-3
  • Molecular Formula : C₉H₁₆ClN₃
  • Key Differences: A monohydrochloride salt with a hydrazinylmethyl (-CH₂-NH-NH₂) group. Lower HCl content reduces solubility in polar solvents compared to the dihydrochloride form. Limited stability under humid conditions .

Structural and Functional Analysis

Chemical Structure Comparison

Compound Substituent HCl Molecules Key Functional Group
4-Hydrazinyl-N,N-dimethylaniline DHC Hydrazinyl (-NH-NH₂) 2 Redox-active hydrazine
4-(Dimethylamino)benzylamine DHC Benzylamine (-CH₂-NH₂) 2 Amine linker
DMPD·2HCl Phenylenediamine 2 Redox-active diamine
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline DHC Ethylamino (-CH(CH₃)-NH₂) 2 Chiral amine

Physicochemical Properties

  • Solubility: Dihydrochloride salts generally exhibit higher water solubility than monohydrochlorides due to increased ionic character .
  • Stability: Dihydrochlorides (e.g., 4-Hydrazinyl-N,N-dimethylaniline DHC) are less hygroscopic than monohydrochlorides, enhancing shelf life .

Biological Activity

4-Hydrazinyl-N,N-dimethylaniline dihydrochloride (CAS No. 27076-73-9) is a compound of interest in various biological and medicinal research contexts. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride features a hydrazine functional group attached to a dimethylaniline moiety. This structure contributes to its reactivity and biological properties.

  • Molecular Formula : C8H13N3·2HCl
  • Molecular Weight : 204.12 g/mol
  • Physical State : Typically encountered as a crystalline solid.

The biological activity of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its hydrazine group is known for participating in redox reactions, which can influence cellular processes.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by generating ROS, which may contribute to its cytotoxic effects on various cell lines.

Antimicrobial Activity

Research indicates that 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against certain strains of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties, particularly against specific cancer cell lines. It appears to induce apoptosis (programmed cell death) through mechanisms involving mitochondrial dysfunction and caspase activation.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Apoptosis induction via ROS generation
MCF-7 (breast)20Caspase activation and cell cycle arrest

Case Studies

  • Antileishmanial Activity : A study investigated the efficacy of various hydrazine derivatives, including 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride, against Leishmania species. Results indicated significant antileishmanial activity, highlighting its potential as a lead compound for drug development .
  • Toxicological Studies : Toxicological assessments revealed that high doses of the compound could lead to adverse effects such as methaemoglobinaemia in animal models. Long-term exposure studies indicated dose-dependent toxicity, necessitating careful consideration in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride, and how can reaction conditions be optimized?

  • Synthesis Protocol : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-N,N-dimethylaniline with hydrazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Post-synthesis, the product is treated with hydrochloric acid to form the dihydrochloride salt .
  • Optimization : Adjust molar ratios (e.g., hydrazine excess to drive completion), monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Techniques :

  • NMR : Confirm hydrazinyl (-NH-NH2) and dimethylamino (-N(CH3)2) groups via 1H (δ 2.8–3.2 ppm for -N(CH3)2; δ 4.5–5.5 ppm for -NH-NH2) and 13C NMR .
  • FT-IR : Look for N-H stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 214.1) .

Q. How can researchers assess the purity of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride, and what thresholds are acceptable for biological assays?

  • Analytical Methods :

  • HPLC : Use a C18 column, mobile phase (acetonitrile/0.1% TFA), UV detection at 254 nm. Purity ≥95% is standard for in vitro studies .
  • Elemental Analysis : Match experimental C, H, N, Cl content to theoretical values (e.g., C: 45.3%, H: 6.1%, N: 17.6%, Cl: 24.3%) .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational and experimental LogP/LogD values for this compound?

  • Issue : Computed LogP (e.g., 1.2) may diverge from experimental measurements due to hydration effects or counterion interactions .
  • Resolution :

  • Validate via shake-flask method (octanol/water partitioning) at pH 5.5 and 7.4.
  • Use potentiometric titration to refine pKa values, improving computational models .

Q. How does the compound’s reactivity in nucleophilic substitution reactions vary under different pH conditions?

  • Mechanistic Insight : At acidic pH (≤3), the hydrazinyl group is protonated, reducing nucleophilicity. At neutral pH (6–8), deprotonation enhances reactivity for coupling with carbonyl groups or metal complexes .
  • Experimental Design : Perform kinetic studies using UV-Vis or LC-MS to track reaction rates across pH gradients .

Q. What in vitro and in vivo controls are essential when evaluating its antimicrobial activity?

  • Controls :

  • In vitro : Include positive controls (e.g., ampicillin) and solvent-only blanks to rule out cytotoxicity. Use broth microdilution (MIC/MBC assays) .
  • In vivo : Use murine infection models with vehicle controls and pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. How can structural modifications enhance its stability in aqueous buffers for long-term studies?

  • Approaches :

  • Introduce electron-withdrawing groups (e.g., -NO2) to reduce hydrolysis susceptibility.
  • Formulate with cyclodextrins or liposomes to improve solubility and shelf life .

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